molecular formula C11H14BrNO B139443 4-(4-Bromobenzyl)morpholine CAS No. 132833-51-3

4-(4-Bromobenzyl)morpholine

Cat. No. B139443
M. Wt: 256.14 g/mol
InChI Key: KWJZFQQTDGVBOX-UHFFFAOYSA-N
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Description

“4-(4-Bromobenzyl)morpholine” is a chemical compound with the empirical formula C11H14BrNO . It has a molecular weight of 256.14 .


Synthesis Analysis

The synthesis of morpholines, including “4-(4-Bromobenzyl)morpholine”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromobenzyl)morpholine” is represented by the SMILES string BrC1=CC=C(CN2CCOCC2)C=C1 .

Scientific Research Applications

  • Antibacterial Applications : A study by Aziz‐ur‐Rehman et al. (2016) synthesized derivatives of 4-(2-aminoethyl)morpholine, including compounds involving 4-bromobenzyl. These compounds exhibited good inhibitory action against several strains of gram-negative bacteria, highlighting their potential in antibacterial research.

  • Antimicrobial and Antioxidant Activities : Research by Menteşe et al. (2015) investigated derivatives of 4-(4-Bromobenzyl)morpholine for their α-glucosidase inhibitory, antimicrobial, and antioxidant properties. These compounds showed significant activities, particularly against Gram-positive and Gram-negative bacteria, as well as notable antioxidant capacities.

  • Chemotherapeutic Potential : A study by Al-Mutairi et al. (2021) analyzed the crystal structures of compounds related to 4-(4-Bromobenzyl)morpholine and suggested their potential as chemotherapeutic agents. These compounds showed promise in targeting human sphingosine kinase 1, a cancer-related target.

  • Synthesis of Pharmaceutical Intermediates : Luo Lingyan et al. (2011) discussed the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate of the anticoagulant rivaroxaban, starting from bromobenzene. This process highlights the role of 4-(4-Bromobenzyl)morpholine derivatives in the synthesis of important pharmaceuticals (Luo Lingyan et al., 2011).

  • Inhibitory Activity Against COVID-19 Protease : The study by Jovanovic et al. (2021) evaluated derivatives of 4-(4-Bromobenzyl)morpholine for their inhibitory activity against SARS-CoV-2 proteins. They found significant inhibitory potency, suggesting potential applications in COVID-19 treatment.

  • Synthesis of Novel Compounds : The synthesis of novel compounds, such as those by D’hooghe et al. (2006), indicates the role of 4-(4-Bromobenzyl)morpholine derivatives in creating new chemical entities for various applications in chemistry and biology.

  • Role in Kinase Inhibition : Hobbs et al. (2019) described the use of morpholine derivatives in the inhibition of PI3K and PIKKs, important targets in cancer research. This study underscores the relevance of such compounds in the development of new therapeutic agents (Hobbs et al., 2019).

Safety And Hazards

“4-(4-Bromobenzyl)morpholine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard classification of Acute Tox. 4 Oral . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

4-[(4-bromophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJZFQQTDGVBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354817
Record name 4-(4-bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzyl)morpholine

CAS RN

132833-51-3
Record name 4-(4-bromobenzyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132833-51-3
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Synthesis routes and methods I

Procedure details

4-Bromobenzyl bromide (2.0 g) and morpholine (1.39 ml) were stirred in dimethylformamide (25 ml) for 18 h. The mixture was partitioned between diethyl ether (50 ml) and water (80 ml). The aqueous phase was extracted further with ether (50 ml) and the combined organics were washed with water (80 ml), dried (magnesium sulphate) and evaporated. The residue was purified by column chromatography, eluting with a gradient of ethyl acetate/iso-hexane; 0/100 to 50/50, to give the product as a white crystalline solid (1.44 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromobenzyl bromide (Aldrich Co., 2.0 g) and morpholine (0.73 ml) were dissolved in acetonitrile (15 ml), potassium carbonate (1.3 g) was added, and the mixture was heated under reflux for 4 hr. The insoluble material was filtered off, and the filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (elution solvent: hexane-ethyl acetate (5:1)) to give 4-(4-bromobenzyl)morpholine (1.55 g). 4-(4-Bromobenzyl)morpholine (1.55 g), 1-(tert-butoxycarbonyl)piperazine (1.27 g), 2-(di-tert-butylphosphino)biphenyl (37 mg), tris(dibenzylideneacetone)dipalladium (57 mg) and sodium tert-butoxide (1.2 g) were added to toluene (13 ml), and the mixture was heated under reflux for 5 hr. The insoluble material was filtered through a Celite (trademark) filter, and the filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography. The obtained 4-[4-(morpholine-4-ylmethyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester was dissolved in dichloromethane, trifluoroacetic acid was added and the mixture was stirred overnight at room temperature. The mixture was neutralized with an aqueous sodium hydroxide solution, and extracted with dichloromethane. The organic layer was dried and the solvent was evaporated under reduced pressure to give 4-(4-piperazin-1-ylbenzyl)morpholine (1.06 g, yield 51%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 1-bromo-4-(bromomethyl)benzene (100 mg) in dry THF (10 ml) containing potassium carbonate (380 mg) was treated slowly with morpholine (0.32 ml, 317 mg). The resulting mixture was stirred at room temperature under nitrogen for 18 h, before filtering and concentrating in vacuo to give the title compound as a white solid (620 mg). m.p. 82°-83° C.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In DMF (108 ml) was dissolved morpholine (9.0 g). To the mixture were added at room temperature triethylamine (24 ml) and 4-bromobenzyl bromide (21.5 g), and the mixture was stirred at 80° C. for 16 hours and cooled to room temperature. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=2/1) to give 4-(4-bromobenzyl)morpholine (17.2 g).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
108 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JH Ferguson, Z De Los Santos, SN Devi… - Journal of Enzyme …, 2017 - Taylor & Francis
While progress has been made in treating cancer, cytotoxic chemotherapeutic agents are still the most widely used drugs and are associated with severe side-effects. Drugs that target …
Number of citations: 9 www.tandfonline.com
A Oddo, R Holl - Carbohydrate research, 2012 - Elsevier
The UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) is a promising target for the development of novel antibiotic substances against multidrug-resistant …
Number of citations: 28 www.sciencedirect.com
N Suleiman Gwaram - 2014 - studentsrepo.um.edu.my
A series of compounds derived from 2-acetylpyridne or acetophenones with morpholine, piperazine and piperidine moeity were synthesized and structurally characterized. The …
Number of citations: 3 studentsrepo.um.edu.my
NS Gwaram - 2014 - search.proquest.com
A series of compounds derived from 2-acetylpyridne or acetophenones with morpholine, piperazine and piperidine moeity were synthesized and structurally characterized. The …
Number of citations: 0 search.proquest.com
H Huang, JY Kang - The Journal of Organic Chemistry, 2017 - ACS Publications
A novel protocol for extending the scope of the Mitsunobu reaction to include amine nucleophiles to form C–N bonds through the utilization of N-heterocyclic phosphine-butane (NHP-…
Number of citations: 41 pubs.acs.org
Y Wakiyama, K Kumura, E Umemura, S Masaki… - The Journal of …, 2016 - nature.com
Lincomycin derivatives, which possess a hetero ring at the C-7 position via sulfur atom, were synthesized by three types of reactions:(1) Mitsunobu reaction of 2, 3, 4-tris-O-(trimethylsiliyl…
Number of citations: 13 www.nature.com
G Trammel, R Kuniyil, P Crook, P Liu… - Available at SSRN … - papers.ssrn.com
Indole dearomatization is an important strategy to access indolines, a motif present in a variety of natural products and pharmaceuticals. Herein, a method for transition-metal catalyzed …
Number of citations: 0 papers.ssrn.com
VCM Gasser, B Morandi - 2020 - scholar.archive.org
The advent of transfer hydrogenation and borrowing hydrogen reactions paved the way to manipulate simple alcohols in previously unthinkable manners and circumvent the need for …
Number of citations: 0 scholar.archive.org
G Trammel - 2022 - search.proquest.com
Saturated N-heterocycles are prominent motifs in biologically active molecules, and thus methods for the synthesis of diversely functionalized N-heterocycles are valuable. Our lab is …
Number of citations: 0 search.proquest.com
CGW Benton, SP Fisher, V Lavallo… - … -Catalyzed Carbon to …, 2019 - escholarship.org
4.1 Abstract Here we report the surprising discovery that high-energy vinyl carbocations can be generated under strongly basic conditions, and that they engage in intramolecular sp3 C…
Number of citations: 3 escholarship.org

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